molecular formula C20H24N2O3S B4263771 2-[2-(3,4-Dimethylphenoxy)butanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide

2-[2-(3,4-Dimethylphenoxy)butanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide

Cat. No.: B4263771
M. Wt: 372.5 g/mol
InChI Key: OJDFXKIXNXSSNF-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophene core with two key substituents:

  • Position 2: A 2-(3,4-dimethylphenoxy)butanamido group, introducing aromatic and aliphatic hydrophobic elements.
  • The molecular formula is estimated as C₂₁H₂₅N₂O₃S (molecular weight ~385.5 g/mol), though exact data is unavailable in the provided evidence.

Properties

IUPAC Name

2-[2-(3,4-dimethylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-15(25-13-9-8-11(2)12(3)10-13)19(24)22-20-17(18(21)23)14-6-5-7-16(14)26-20/h8-10,15H,4-7H2,1-3H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDFXKIXNXSSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N)OC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethylphenoxy)butanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethylphenoxy)butanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-[2-(3,4-Dimethylphenoxy)butanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethylphenoxy)butanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name/ID Substituent at Position 2 Carboxamide Group Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes
Target Compound 2-(3,4-Dimethylphenoxy)butanamido 3-carboxamide ~385.5 Phenoxy, butanamido Hypothesized mitochondrial activity
: Triazole-sulfanyl analog 2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamido 3-carboxamide Not provided Triazole, sulfanyl Mitofusin agonist; restores mtDNA
: 3261-0146 3-Bromobenzamido N-phenyl Not provided Bromo, benzamido Screening compound; halogenated aromatic
: BJ27914 4-Methoxybenzamido N-methyl 330.4 Methoxy, benzamido Increased lipophilicity
: 2-(2-Chloroacetamido) analog 2-Chloroacetamido 3-carboxamide Not provided Chloro, acetamido Electronegative substituent; potential reactivity
: G839-0106 4-[Cyclohexyl(methyl)sulfamoyl]benzamido N-methyl Not provided Sulfamoyl, cyclohexyl Enhanced polarity; possible CNS targets

Key Structural Variations and Implications

Substituent Hydrophobicity and Aromaticity
Carboxamide Modifications
  • N-Methylation : Compounds like BJ27914 () and G839-0106 () feature N-methyl carboxamides, reducing hydrogen-bonding capacity compared to the target’s unmodified carboxamide. This could lower solubility but improve metabolic stability.
Functional Group Diversity
  • Triazole-Sulfanyl () : The triazole ring and sulfanyl group may engage in unique interactions (e.g., metal coordination or disulfide bonding), contributing to its mitofusin agonist activity .

Pharmacological and Physicochemical Properties

Mitochondrial Activity
  • ’s triazole-sulfanyl analog demonstrates mitofusin agonism, restoring mitochondrial DNA (mtDNA) content independently of structural changes. The target compound’s phenoxybutanamido group may similarly influence mitochondrial dynamics but requires empirical validation.
Solubility and Bioavailability
  • The target compound’s phenoxybutanamido group likely reduces aqueous solubility compared to polar analogs like G839-0106 (). However, its carboxamide group may partially offset this by enabling hydrogen bonding.
Screening and Target Identification
  • Analogs such as 3261-0146 () and BJ27914 () are used in high-throughput screening, indicating their utility in probing diverse biological targets. The target compound’s structural complexity may limit off-target effects compared to simpler derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3,4-Dimethylphenoxy)butanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[2-(3,4-Dimethylphenoxy)butanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxamide

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